molecular formula C27H40N4O5S B12354440 1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide

1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide

Cat. No.: B12354440
M. Wt: 532.7 g/mol
InChI Key: XCDFVSHCUDSWQK-UHFFFAOYSA-N
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Description

1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indole core, piperidine rings, and various functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide involves multiple steps, including the formation of the indole core, the introduction of piperidine rings, and the attachment of functional groups. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of Piperidine Rings: Piperidine rings can be introduced through cyclization reactions involving amines and carbonyl compounds.

    Attachment of Functional Groups: Functional groups such as the ethylsulfonyl and methoxy groups can be introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the indole core or piperidine rings using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, modulating signal transduction pathways, or altering gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H40N4O5S

Molecular Weight

532.7 g/mol

IUPAC Name

1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide

InChI

InChI=1S/C27H40N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,17-18,20,22,24H,6,11-16H2,1-5H3,(H,28,33)(H,29,32)

InChI Key

XCDFVSHCUDSWQK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4C(CC(NC4=O)C)OC)C

Origin of Product

United States

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